tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride
CAS No.: 1337879-35-2
Cat. No.: VC2756804
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1337879-35-2 |
---|---|
Molecular Formula | C10H21ClN2O2 |
Molecular Weight | 236.74 g/mol |
IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11;/h8H,4-7,11H2,1-3H3;1H |
Standard InChI Key | NJRNTCTZGPUNOZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)CCN.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CCN.Cl |
Introduction
Chemical Structure and Properties
Structural Features
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride possesses several key structural elements that define its chemical behavior and potential applications. The core structure consists of a four-membered azetidine ring, which introduces significant ring strain and conformational rigidity. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting strategy in organic synthesis. At the 3-position of the azetidine ring, a 2-aminoethyl substituent extends from the ring, terminating in a primary amine that exists as a hydrochloride salt.
This compound bears structural similarities to tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride, which contains an additional hydroxyl group on the aminoethyl side chain . Another related compound is tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, which features both an aminoethyl group and a pyrazole ring at the 3-position.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride likely possesses the following properties:
Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|
Physical State | White to off-white crystalline solid | Typical for amine hydrochlorides |
Molecular Weight | Approximately 236.7 g/mol | Calculated from chemical formula |
Solubility | Soluble in water, methanol, DMSO | Common for hydrochloride salts |
Stability | Stable at room temperature; sensitive to prolonged acid exposure | Based on Boc group reactivity |
pH in Solution | Likely acidic (pH 3-5 in aqueous solution) | Characteristic of amine hydrochlorides |
Hygroscopicity | Moderately hygroscopic | Common for amine hydrochlorides |
The presence of the Boc protecting group imparts acid sensitivity to the compound, making it susceptible to deprotection under acidic conditions. The hydrochloride salt formation with the primary amine enhances water solubility compared to the free base form, which is an important consideration for biological testing and formulation development.
Synthesis Methods
Key Synthetic Steps
A plausible synthetic route to the target compound might involve:
-
Formation of the azetidine ring core structure
-
Protection of the azetidine nitrogen with a Boc group
-
Functionalization at the 3-position to introduce the aminoethyl side chain
-
Protection of the primary amine (if needed)
-
Formation of the hydrochloride salt
Literature precedent for related transformations includes the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate, which involves treating tert-butyl 3-iodoazetidine-1-carboxylate with potassium acetate in DMSO at 80°C followed by hydrolysis with potassium hydroxide . This demonstrates the feasibility of nucleophilic substitution reactions at the 3-position of the azetidine ring.
Critical Reaction Parameters
Based on synthetic approaches to related compounds, the following reaction parameters likely influence the successful synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride:
Reaction Step | Critical Parameters | Impact on Outcome |
---|---|---|
Azetidine ring formation | Temperature control, concentration | Ring strain and competing ring opening |
Boc protection | pH control, reaction time | Selectivity and yield |
3-position functionalization | Solvent choice, leaving group quality | Substitution vs. elimination pathways |
Salt formation | Acid concentration, solvent polarity | Crystal quality and purity |
The strain inherent in the four-membered azetidine ring presents synthetic challenges, requiring careful control of reaction conditions to prevent ring opening and other side reactions during functionalization steps.
Chemical Reactivity
Reactive Functional Groups
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride contains several reactive functional groups that determine its chemical behavior:
Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is acid-labile and can be cleaved under acidic conditions to reveal the free azetidine nitrogen. This deprotection typically occurs via protonation of the carbamate oxygen followed by elimination of carbon dioxide and formation of a tert-butyl cation. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane.
Primary Amine/Ammonium Salt
The primary amine function (present as an ammonium salt in the hydrochloride form) represents a versatile handle for further transformations. After neutralization, this primary amine can participate in numerous reactions including acylation, sulfonylation, alkylation, and reductive amination, enabling the creation of diverse derivatives for structure-activity relationship studies.
Azetidine Ring
The four-membered azetidine ring possesses significant ring strain, which can influence reactivity. Under certain conditions, the ring might undergo ring-opening reactions, particularly with strong nucleophiles or under harsh conditions.
Comparative Reactivity Analysis
The table below presents a comparative analysis of the reactivity profiles of the functional groups in tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride:
Functional Group | Reactivity Pattern | Key Reactions | Selectivity Considerations |
---|---|---|---|
Boc group | Acid-labile | Deprotection with TFA/DCM or HCl/dioxane | Generally selective under mild acidic conditions |
Primary amine (as HCl salt) | Nucleophilic after neutralization | Acylation, alkylation, reductive amination | Requires neutralization before reaction |
Azetidine ring | Strained, potential for ring opening | Ring opening under harsh conditions | Generally stable under mild conditions |
Carbamate C=O | Electrophilic | Nucleophilic attack under harsh conditions | Less reactive than other functional groups |
This reactivity profile enables selective transformations, particularly the sequential modification of the primary amine followed by deprotection of the Boc group to enable functionalization of the azetidine nitrogen.
Applications in Medicinal Chemistry
Structural Advantages for Drug Discovery
The unique structure of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride offers several advantages for medicinal chemistry applications:
-
The conformationally constrained azetidine ring can enhance binding affinity and selectivity for biological targets by reducing the entropy penalty upon binding.
-
The primary amine provides a versatile handle for further functionalization, enabling the creation of diverse compound libraries.
-
The Boc protecting group allows selective manipulation of the primary amine while protecting the azetidine nitrogen, with the option for subsequent deprotection to enable dual functionalization strategies.
-
The aminoethyl chain introduces flexibility that can help position functional groups optimally for target interactions while benefiting from the rigidity of the azetidine core.
These structural features make the compound potentially valuable as a building block in the design of peptidomimetics, enzyme inhibitors, and receptor modulators.
Target Class | Specific Examples | Structural Features Involved | Potential Therapeutic Areas |
---|---|---|---|
Bacterial enzymes | Polyketide synthase (Pks13) | Azetidine core with hydrogen-bond donors/acceptors | Antimicrobial agents |
Protein kinases | Various serine/threonine and tyrosine kinases | Azetidine as a rigid linker or scaffold | Oncology, inflammation |
G-protein coupled receptors | Neurotransmitter receptors | Azetidine as a conformationally restricted amine | CNS disorders |
Proteases | Various enzymes in disease pathways | Azetidine as part of a transition state mimic | Viral infections, cancer |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted key signals):
-
δ 1.40-1.45 ppm: singlet for tert-butyl protons (9H)
-
δ 2.0-2.3 ppm: multiplet for CH₂CH₂NH₃⁺ protons (2H)
-
δ 2.8-3.1 ppm: multiplet for CH₂NH₃⁺ protons (2H)
-
δ 3.3-3.8 ppm: complex multiplets for azetidine ring protons (5H)
-
δ 7.5-8.5 ppm: broad signals for NH₃⁺ protons (3H, exchangeable)
¹³C NMR (predicted key signals):
-
δ 28-30 ppm: tert-butyl methyl carbons
-
δ 30-35 ppm: CH₂CH₂NH₃⁺ carbon
-
δ 38-42 ppm: CH₂NH₃⁺ carbon
-
δ 30-35 ppm: CH carbon at position 3 of azetidine
-
δ 50-55 ppm: azetidine ring CH₂ carbons
-
δ 79-81 ppm: quaternary carbon of tert-butyl group
-
δ 155-160 ppm: carbamate carbonyl carbon
Infrared (IR) Spectroscopy
Expected key IR absorption bands:
-
2800-3200 cm⁻¹: N-H stretching of ammonium salt (broad)
-
1680-1700 cm⁻¹: C=O stretching of carbamate
-
1520-1550 cm⁻¹: N-H bending of ammonium salt
-
1150-1250 cm⁻¹: C-O stretching
-
1365-1395 cm⁻¹: C-H bending of tert-butyl group
Chromatographic Behavior
For purification and analysis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride, the following chromatographic approaches would likely be effective:
Chromatographic Method | Suitable Conditions | Expected Behavior | Application |
---|---|---|---|
Reverse-phase HPLC | C18 column, water/acetonitrile gradient with 0.1% TFA | Retention influenced by both hydrophobic Boc group and hydrophilic amine salt | Purity analysis, purification |
Ion-exchange chromatography | Strong cation exchange resin, gradient elution with increasing salt concentration | Strong retention due to positively charged ammonium group | Separation from neutral impurities |
Normal-phase | Silica gel, DCM/MeOH with NH₄OH modifier | Moderate retention, tailing without basic modifier | Reaction monitoring, preparative purification |
The combination of these analytical techniques would provide comprehensive characterization of the compound's purity and identity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume